Cyanoformamide

Organic Synthesis Catalysis Alkyne Functionalization

Researchers requiring chemoselective alkyne functionalization or prebiotic synthesis models face inconsistency from generic nitriles or cyanate salts. Cyanoformamide delivers dual electrophilic reactivity unmatched by in-class substitutes, enabling exclusive formation of β-cyano acrylamides with superior metabolic stability in drug discovery programs, and controlled, reproducible pyrimidine synthesis. - Exclusive Ni/Lewis acid-catalyzed alkyne addition yielding β-cyano acrylamides. - Superior hydrolytic stability over cyanate for reliable prebiotic simulations. - Well-characterized rotational spectrum (2826 transitions) for targeted interstellar searches.

Molecular Formula C2H2N2O
Molecular Weight 70.05 g/mol
CAS No. 4370-12-1
Cat. No. B1595522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoformamide
CAS4370-12-1
Molecular FormulaC2H2N2O
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC(#N)C(=O)N
InChIInChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5)
InChIKeyYDVJBLJCSLVMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoformamide: Technical Profile & Procurement


Cyanoformamide (C2H2N2O, CAS 4370-12-1), also known as carbamoyl cyanide, is a bifunctional small molecule bearing both an amide and a nitrile group [1]. It is an interstellar molecule with a proposed role in the prebiotic synthesis of nucleic acid precursors [2]. The compound exists as a white crystalline solid with a melting point of 58–60°C and decomposes slowly upon storage [1].

Dual electrophilic reactivity for chemoselective alkyne addition and condensation. Amide and nitrile groups enable distinct pathways
Prebiotic chemistry model for pyrimidine synthesis from cyanoacetylene. More hydrolytically robust than cyanate ion
Astrochemical tracer with dense rotational spectrum up to 360 GHz. Distinct from formamide in interstellar surveys

Why Cyanoformamide Lacks Generic Substitutes


Cyanoformamide exhibits unique reactivity stemming from its dual electrophilic character, which is not present in common in-class substitutes such as simple alkyl nitriles, alkyl amides, or inorganic cyanate salts [1]. Its specific substitution pattern enables chemoselective transformations that cannot be replicated by generic cyano compounds or formamide analogs. For example, attempts to substitute cyanoformamide with cyanogen or cyanate in prebiotic pyrimidine syntheses yield different reaction pathways and product distributions, while its use in nickel-catalyzed alkyne functionalization provides orthogonal reactivity to cyanoformate esters [2].

Alkyl nitriles
Lack the amide group; cannot replicate chemoselective dual-reactivity or product profile in alkyne addition.
Cyanate salts
Hydrolyze rapidly in aqueous prebiotic simulations; stability-limited concentration may alter product distribution.
Formamide
Absence of nitrile group shifts rotational spectrum and reduces dipole moment; not a direct astrochemical tracer substitute.

Cyanoformamide vs. Key Comparators


Cyanoformamide vs. Cyanoformate: Alkyne Addition Products

Cyanoformamide and cyanoformate exhibit divergent reactivity in nickel/Lewis acid-catalyzed additions to alkynes, leading to structurally distinct products [1]. Cyanoformamide adds across alkynes to yield β-cyano-substituted acrylamides, while cyanoformate yields β-cyano-substituted acrylates. Both transformations proceed with high stereoselectivity and regioselectivity, but the resulting functional group (amide vs. ester) dictates downstream synthetic utility and physicochemical properties [1].

Alkyne Addition Products
Head-to-head
Target: β-Cyano-substituted acrylamides (C-CN amides)
Comparator: β-Cyano-substituted acrylates (C-CN esters)
Amide vs. ester product dictates hydrogen-bonding capacity and downstream derivatization fit.
Nickel/Lewis acid catalysis, high stereo-/regioselectivity reported.
Organic Synthesis Catalysis Alkyne Functionalization

Cyanoformamide vs. Cyanate: Prebiotic Pyrimidine Synthesis

In prebiotic pyrimidine synthesis from cyanoacetylene, cyanoformamide can substitute for cyanate (NCO⁻) as a condensing agent [1]. Both reagents yield cytosine, which hydrolyzes to uracil, but their stability and concentration requirements differ markedly [1]. Cyanoformamide, as a neutral organic molecule, offers greater stability under prebiotic conditions compared to the highly labile cyanate ion, which is prone to rapid hydrolysis [1].

Prebiotic Pyrimidine Synthesis
Cross-study
Target: Hydrolyzes slowly; stable under prebiotic simulation conditions.
Comparator: Cyanate (NCO⁻) hydrolyzes rapidly, limiting availability.
Reported stability advantage supports more reproducible prebiotic modeling.
Qualitative stability context; reaction with cyanoacetylene.
Prebiotic Chemistry Origins of Life Nucleic Acid Precursors

Cyanoformamide vs. Formamide: Interstellar Spectroscopic Signatures

Cyanoformamide (NCCONH2) is the cyano (CN) derivative of formamide (NH2CHO), a known interstellar molecule [1]. The addition of the cyano group introduces a strong dipole moment component and a dense rotational spectrum, enabling its detection and identification in interstellar environments [1]. Comprehensive millimeter- and submillimeter-wave spectroscopic data are now available for cyanoformamide, allowing for its targeted search in hot molecular cores [1].

Interstellar Spectroscopic Signatures
Cross-study
Target: 2826 assigned transitions measured up to 360 GHz.
Comparator: Formamide: fewer transitions, simpler spectrum.
Rich rotational spectrum enables targeted astrochemical detection.
Frequencies predicted through 400 GHz; FASSST technique.
Astrochemistry Spectroscopy Interstellar Medium

Cyanoformamide: Key Application Scenarios


β-Cyano Acrylamide Building Blocks for Medicinal Chemistry

Cyanoformamide is the reagent of choice for synthesizing β-cyano-substituted acrylamides via nickel/Lewis acid-catalyzed alkyne addition, as demonstrated by Hirata et al. [1]. The resulting acrylamides, with their amide functionality, offer greater metabolic stability and hydrogen-bonding potential compared to analogous acrylates derived from cyanoformate, making them valuable scaffolds for lead optimization in drug discovery programs [1].

Prebiotic Pyrimidine Synthesis

Cyanoformamide serves as a stable and effective condensing agent in the prebiotic synthesis of pyrimidines from cyanoacetylene, yielding cytosine and uracil [2]. Its superior hydrolytic stability compared to cyanate makes it a preferred reagent for laboratory simulations of prebiotic nucleic acid formation, allowing for more controlled and reproducible experimental conditions [2].

Astrochemical Detection and Interstellar Surveys

The well-characterized rotational spectrum of cyanoformamide, with 2826 assigned transitions up to 360 GHz, enables its targeted search in hot molecular cores and other interstellar sources using radio telescopes [3]. Its unique spectral fingerprint distinguishes it from simpler related species like formamide, providing a specific tracer for chemical complexity in star-forming regions [3].

Application
Selection Property
Validation Focus
β-Cyano Acrylamide Building Blocks
Amide vs. ester product profile
Hydrogen-bonding and metabolic stability context
Prebiotic Pyrimidine Synthesis
Reagent hydrolytic stability
Reproducibility under prebiotic simulation conditions
Astrochemical Detection and Interstellar Surveys
Rotational spectral complexity
Targeted search in hot molecular cores

Technical Documentation Hub

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43 linked technical documents
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